molecular formula C8H12N2O B11800346 1,3-Diethyl-1H-pyrazole-5-carbaldehyde

1,3-Diethyl-1H-pyrazole-5-carbaldehyde

Cat. No.: B11800346
M. Wt: 152.19 g/mol
InChI Key: ALUIETVYEIOZRD-UHFFFAOYSA-N
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Description

1,3-Diethyl-1H-pyrazole-5-carbaldehyde is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This compound is characterized by the presence of two ethyl groups at positions 1 and 3, and an aldehyde group at position 5 on the pyrazole ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Diethyl-1H-pyrazole-5-carbaldehyde can be synthesized through various methods. One common approach involves the cyclocondensation of ethylhydrazine with ethyl acetoacetate, followed by oxidation of the resulting intermediate to form the aldehyde group. The reaction typically requires acidic or basic conditions and may involve the use of oxidizing agents such as potassium permanganate or chromium trioxide.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including temperature control, solvent selection, and catalyst use, to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1,3-Diethyl-1H-pyrazole-5-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate.

    Reduction: The aldehyde group can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The ethyl groups can undergo substitution reactions with nucleophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, mild to moderate temperatures.

    Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of catalysts or under reflux conditions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

1,3-Diethyl-1H-pyrazole-5-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It serves as a precursor for the synthesis of bioactive compounds with potential therapeutic properties.

    Medicine: Research into its derivatives has shown potential for developing new drugs with anti-inflammatory, analgesic, and antimicrobial activities.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,3-Diethyl-1H-pyrazole-5-carbaldehyde depends on its specific application. In biological systems, its derivatives may interact with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate biochemical pathways, leading to therapeutic effects. For example, some derivatives may inhibit enzymes involved in inflammation, thereby reducing pain and swelling.

Comparison with Similar Compounds

1,3-Diethyl-1H-pyrazole-5-carbaldehyde can be compared with other similar compounds, such as:

    1,3-Dimethyl-1H-pyrazole-5-carbaldehyde: Similar structure but with methyl groups instead of ethyl groups. It may have different reactivity and applications.

    1-Methyl-1H-pyrazole-5-carbaldehyde:

    3,5-Dimethyl-1H-pyrazole-4-carbaldehyde: Different substitution pattern on the pyrazole ring, affecting its reactivity and applications.

Properties

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

2,5-diethylpyrazole-3-carbaldehyde

InChI

InChI=1S/C8H12N2O/c1-3-7-5-8(6-11)10(4-2)9-7/h5-6H,3-4H2,1-2H3

InChI Key

ALUIETVYEIOZRD-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN(C(=C1)C=O)CC

Origin of Product

United States

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